Ranacyclin-B-AL1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AAFRGCWTKNYSPKPCL |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Ranacyclin B Al1
Methodologies for Peptide Isolation from Biological Samples
Extraction Techniques from Rana Species Skin Secretions
The initial step in isolating peptides like Ranacyclin-B-AL1 involves the collection of skin secretions from the host Rana species. A common and non-lethal method to induce secretion is mild electrical stimulation of the dorsal skin surface or the administration of norepinephrine. nih.govbioscientifica.com This process prompts the granular glands in the frog's skin to release their contents, which are rich in peptides and other bioactive molecules. imrpress.comnih.gov
The collected secretions are typically dissolved in an acidic solution, such as 0.12% (v/v) trifluoroacetic acid (TFA) in water, to inactivate endogenous proteases and ensure the stability of the peptides. bioscientifica.com This crude extract is then often subjected to a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge. This step serves to desalt the sample and remove high-molecular-weight proteins, enriching the fraction containing smaller peptides like ranacyclins. nih.govresearchgate.net The resulting peptide-rich fraction is then lyophilized (freeze-dried) to produce a stable powder for further purification. frontiersin.org
Chromatographic Purification Strategies
Following initial extraction and enrichment, high-performance liquid chromatography (HPLC) is the method of choice for purifying individual peptides to homogeneity. researchgate.net
Reverse-Phase HPLC (RP-HPLC): This is the most widely used technique for peptide purification. researchgate.netbioscientifica.com The lyophilized crude extract is redissolved and injected into an RP-HPLC system equipped with a C18 column. nih.gov Peptides are separated based on their hydrophobicity. A gradient of increasing organic solvent concentration (commonly acetonitrile (B52724) in water with 0.1% TFA) is used to elute the bound peptides from the column. bioscientifica.com The effluent is monitored by UV absorbance, typically at 214 nm, which is characteristic of the peptide bond. bioscientifica.com Fractions are collected at regular intervals, and those containing peaks of interest are selected for further analysis. Multiple rounds of RP-HPLC, sometimes using columns with different pore sizes or bonded phases (e.g., C4 or C8), may be necessary to achieve the desired purity. researchgate.net
Size-Exclusion Chromatography (SEC): In some purification schemes, SEC may be used as an initial chromatographic step to separate peptides based on their molecular size before the higher resolution of RP-HPLC. frontiersin.org
Affinity Chromatography: For certain classes of peptides, affinity chromatography can be a powerful tool. For instance, heparin-affinity HPLC has been used to purify antimicrobial peptides from frog skin extracts. nih.gov
The following table summarizes the key chromatographic techniques used in the purification of peptides from Rana skin secretions.
| Chromatographic Technique | Principle of Separation | Typical Application in Peptide Isolation | Reference |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for high-resolution purification of individual peptides from the crude extract. | nih.govbioscientifica.com |
| Solid-Phase Extraction (SPE) | Hydrophobicity | Initial clean-up and enrichment of the peptide fraction from the raw secretion. | nih.govresearchgate.net |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Preliminary separation of peptides based on size before final purification. | frontiersin.org |
| Affinity Chromatography | Specific Binding Interactions | Purification of peptides with specific binding properties (e.g., heparin-binding). | nih.gov |
Initial Biochemical Characterization and Purity Assessment
Once a peptide is purified, its identity and purity must be rigorously verified. This involves a combination of electrophoretic and spectroscopic methods, culminating in precise molecular mass determination.
Electrophoretic and Spectroscopic Verification of Isolated this compound
Capillary Electrophoresis (CE): CE is a high-resolution analytical technique that separates molecules based on their charge-to-mass ratio. aun.edu.egdb-thueringen.de It is an excellent complementary technique to HPLC for assessing the purity of a peptide fraction. aun.edu.eg A sample of the purified this compound would be analyzed by CE, and the presence of a single, sharp peak would provide strong evidence of its homogeneity. The separation is based on the electrophoretic mobility of the analyte in a conductive buffer solution under an applied electric field. free.fr
Spectroscopy:
UV Spectroscopy: As used in HPLC detection, UV spectroscopy can confirm the peptidic nature of the sample.
Circular Dichroism (CD) Spectroscopy: This technique provides information about the secondary structure of the peptide (e.g., alpha-helix, beta-sheet, random coil) in different solvent environments, which can be a characteristic feature of a peptide family like the ranacyclins. nih.gov
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This method can also be employed to study the secondary structure of peptides, particularly in a membrane-mimicking environment. nih.gov
Molecular Mass Determination via Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides, providing a highly accurate measurement of their molecular mass. nih.govfree.fr
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a common technique for the rapid and accurate determination of the molecular mass of purified peptides. nih.gov The peptide sample is co-crystallized with a matrix on a target plate and irradiated with a laser. The ionized peptides are then accelerated into a flight tube, and their mass-to-charge ratio is determined by their time of flight.
Electrospray Ionization (ESI) MS: ESI is another powerful ionization technique, often coupled directly with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS). db-thueringen.defree.fr This allows for the mass analysis of peptides as they elute from the separation system, providing real-time data on the molecular weights of components in each chromatographic peak. ESI-MS is particularly useful for analyzing complex mixtures and for obtaining information on the charge state of the peptide ions.
The precise molecular mass obtained for this compound would be compared to the theoretical mass calculated from its amino acid sequence (once determined) to confirm its identity. Any deviation could indicate the presence of post-translational modifications.
The table below outlines the primary techniques for the biochemical characterization and purity assessment of an isolated peptide.
| Technique | Purpose | Information Obtained | Reference |
| Capillary Electrophoresis (CE) | Purity Assessment | Verification of homogeneity based on charge-to-mass ratio. | aun.edu.egdb-thueringen.de |
| Circular Dichroism (CD) Spectroscopy | Structural Analysis | Information on the secondary structure of the peptide. | nih.gov |
| MALDI-TOF MS | Molecular Mass Determination | Precise molecular weight of the purified peptide. | nih.gov |
| Electrospray Ionization (ESI) MS | Molecular Mass Determination | Accurate molecular weight, often coupled with a separation technique (LC-MS, CE-MS). | free.fr |
Structural Elucidation and Conformational Analysis of Ranacyclin B Al1
Primary Sequence Determination of Ranacyclin-B-AL1
The primary structure, or amino acid sequence, is the foundational blueprint of the peptide. Its determination is the first step in structural analysis.
The primary amino acid sequence of this compound was determined through a combination of molecular cloning and mass spectrometry, a standard approach for identifying novel peptides from natural sources. nih.govnih.gov The process typically begins with the creation of a cDNA library from the frog's skin mRNA. This library is then screened using primers designed for conserved regions of known amphibian peptide precursors to clone the cDNA encoding the peptide of interest. nih.gov
Following the identification of the precursor's genetic code, the mature peptide is isolated from skin secretions using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The definitive sequence of the isolated mature peptide is then confirmed using de novo sequencing with tandem mass spectrometry (MS/MS). nih.gov This method involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions to deduce the amino acid order without prior database knowledge. nih.gov
The determined primary sequence for this compound is a 17-residue chain: AAFRGCWTKNYSPKPCL . cpu-bioinfor.org Further analysis confirmed it is a cyclic peptide, featuring a disulfide bond formed between the two cysteine residues at positions 6 and 16. cpu-bioinfor.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | AAFRGCWTKNYSPKPCL |
| Sequence Length | 17 residues |
| Molecular Formula | C88H132N24O22S2 |
| Molecular Mass | 1942.28 Da |
| Structure | Cyclic (Disulfide bond Cys6-Cys16) |
| Net Charge (pH 7) | +3 |
| Isoelectric Point (pI) | 9.39 |
Data sourced from DRAMP database. cpu-bioinfor.org
This compound belongs to the ranacyclin family of peptides, which are characterized by a highly conserved disulfide-bridged loop structure. nih.govresearchgate.netnih.gov This loop is homologous to the trypsin-inhibitory loop found in Bowman-Birk type protease inhibitors. researchgate.netnih.gov Homology analysis reveals significant sequence similarity with other ranacyclins isolated from different frog species, particularly within the cyclic portion of the peptide.
The alignment of this compound with other members of the family, such as Ranacyclin-T from Rana temporaria and Ranacyclin-E from Rana esculenta, highlights the conserved Cys-X-X-X-X-X-X-X-X-X-Cys motif that forms the core functional loop. nih.govuniprot.org While the residues within the loop vary, conferring different specificities and activities, the cysteine framework is a defining feature of the family.
Table 2: Sequence Alignment of this compound and Related Peptides
| Peptide | Source Organism | Sequence |
|---|---|---|
| This compound | Amolops loloensis | AAFRGCWTKNYSPKPCL |
| Ranacyclin-T | Rana temporaria | GVLGSCWTKSYPPKPCF-NH2 |
| Ranacyclin-E | Rana esculenta | GILGSCWTKSYPPKPCF-NH2 |
| Ranacyclin-Ca | Lithobates catesbeianus | GLLGSCWTKSYPPKPCF-NH2 |
Sequence data sourced from various studies. cpu-bioinfor.orgresearchgate.net Conserved cysteine residues forming the disulfide bridge are bolded.
De Novo Sequencing Methods
Secondary and Tertiary Structure Investigations
Investigating the higher-order structure of this compound is crucial for understanding its mechanism of action.
Circular dichroism (CD) spectroscopy is a widely used technique to probe the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone.
While specific CD spectroscopy studies for this compound have not been reported, research on other members of the ranacyclin family provides valuable insight. Studies on Ranacyclin-E and Ranacyclin-T revealed that these peptides adopt a significant proportion of random coil structure, even in a membrane-mimicking environment. researchgate.net This suggests that, unlike many antimicrobial peptides that form well-defined α-helices or β-sheets, the ranacyclin family may not require a high degree of fixed secondary structure to be active.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing detailed information on atomic distances and bond angles.
To date, no studies detailing the three-dimensional structure of this compound using NMR spectroscopy have been published in the available scientific literature.
X-ray crystallography can provide atomic-resolution data on the three-dimensional structure of molecules that can be grown into high-quality crystals.
There is currently no high-resolution structural data available from X-ray crystallography for this compound. The inherent flexibility of small peptides and the difficulty in obtaining suitable crystals often pose challenges for this technique.
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Extensive research has revealed a significant lack of available scientific information specifically on the chemical compound "this compound." As a result, it is not possible to generate a detailed and scientifically accurate article on its structural elucidation, conformational analysis, and post-translational modifications as requested.
The ranacyclin family includes peptides such as ranacyclin E and T, which have been isolated and studied for their structure and biological activity. nih.gov Research on these related compounds has involved techniques like NMR spectroscopy and mass spectrometry for structural elucidation. nih.govnih.gov However, no such data is publicly available for a compound designated as "this compound."
Post-translational modifications are a critical aspect of peptide structure and function, often influencing their final conformation and biological activity. imrpress.comscispace.comuniroma1.it These modifications can include amidation, cyclization, and the formation of disulfide bridges. imrpress.comscispace.com While these are general principles in peptide chemistry and are observed in other antimicrobial peptides from frogs, the specific modifications and their impact on the conformation of "this compound" cannot be detailed without direct scientific evidence for this molecule.
Similarly, conformational analysis, which determines the three-dimensional shape of a peptide, relies on experimental data from methods like NMR spectroscopy. nih.gov For instance, the conformational analysis of a related peptide, ranatuerin-2CSa, revealed a helix-turn-helix motif in a membrane-mimicking environment. nih.gov Without equivalent studies on "this compound," any discussion of its conformation would be purely speculative and would not meet the required standards of scientific accuracy.
Given the constraints and the commitment to providing factual and verifiable information, the requested article on "this compound" cannot be produced. It is possible that "this compound" is a very new or proprietary compound not yet described in published literature, or that the designation may be incorrect.
Biosynthesis and Molecular Biology of Ranacyclin B Al1
Identification and Cloning of the Precursor cDNA
The journey to understanding the biosynthesis of ranacyclins begins with the identification and cloning of the complementary DNA (cDNA) that encodes the peptide precursor. This process typically involves creating a cDNA library from the skin secretions of a frog, which are rich in AMPs. nih.govresearchgate.net
Using a technique known as "shotgun" cloning, researchers can isolate and sequence cDNA clones encoding various peptide precursors. nih.govresearchgate.net For instance, the precursor cDNA for a related peptide, Ranacyclin-NF, was successfully cloned from a cDNA library derived from the skin secretion of the East Asian frog, Pelophylax nigromaculatus. nih.govresearchgate.net
The analysis of these precursor cDNAs reveals a conserved structural organization. The open-reading frame of a typical ranacyclin precursor, such as that for Ranacyclin-NF, encodes a polypeptide chain that is significantly larger than the final, mature peptide. nih.govresearchgate.net This precursor protein is a composite structure, typically consisting of three distinct domains:
A signal peptide: This is a sequence of approximately 22 amino acid residues at the N-terminus. nih.govresearchgate.net This domain is highly conserved among related frog species and directs the precursor protein into the secretory pathway of the cell.
An acidic spacer peptide: Following the signal peptide is a region rich in acidic amino acids. nih.govresearchgate.net This spacer is thought to play a role in the correct folding and processing of the precursor.
The mature peptide sequence: At the C-terminus of the precursor lies the sequence of the mature ranacyclin peptide itself. nih.govresearchgate.net
This tripartite structure is a common feature of many amphibian antimicrobial peptides, ensuring that the potent, membrane-active mature peptide is safely synthesized and stored within the cell before its secretion.
Table 1: Structure of a Representative Ranacyclin Precursor (Ranacyclin-NF)
| Precursor Domain | Length (Amino Acids) | Key Features |
| Signal Peptide | 22 | Directs the precursor to the secretory pathway. |
| Acidic Spacer Peptide | 21 | Rich in acidic residues; may aid in proper folding. |
| Mature Peptide | 17 | The final, biologically active peptide sequence. |
Data derived from studies on Ranacyclin-NF. nih.govresearchgate.net
Gene Expression Profiling in Amphibian Tissues
The expression of ranacyclin genes is not uniform throughout the amphibian body. Studies have shown that the primary site of synthesis and storage of these peptides is the skin, which forms the first line of defense against environmental pathogens. nih.gov
Transcriptome analyses of various tissues from Japanese frog species of the genus Rana have revealed that the highest expression of antimicrobial peptide genes, including those for ranacyclins, occurs in the skin. nih.gov While also detected in other tissues like the spleen and blood, the concentration of AMP transcripts is significantly lower than in the skin. nih.gov
Further research on the North American bullfrog (Rana [Lithobates] catesbeiana) has provided a more detailed picture of ranacyclin expression, particularly during different life stages. In premetamorphic tadpoles, transcripts for ranacyclins (specifically ranacyclin-Cc) were detected not only in the back skin but also in the liver, olfactory epithelium, and tail fin. uvic.ca This suggests that ranacyclins may play a defensive role in various tissues even at early developmental stages. Interestingly, some ranacyclin forms appear to be developmentally regulated, with their expression levels changing as the tadpole undergoes metamorphosis into an adult frog. uvic.ca
The Harderian gland, an orbital gland in many terrestrial vertebrates, has also been identified as a site of ranacyclin synthesis. In the bullfrog, cDNA encoding ranacyclin-CBa has been cloned from the total RNA of this gland, suggesting a role for these peptides in the innate immune defense of the eye. bioone.org
Table 2: Tissue Distribution of Ranacyclin Gene Expression in Amphibians
| Species | Tissue/Life Stage | Ranacyclin Detected | Reference |
| Rana species (Japanese) | Adult Skin | Ranacyclin | nih.gov |
| Adult Spleen | Ranacyclin | nih.gov | |
| Adult Blood | Ranacyclin | nih.gov | |
| Rana [Lithobates] catesbeiana | Tadpole Back Skin | Ranacyclin-Cc | uvic.ca |
| Tadpole Liver | Ranacyclin-Cc | uvic.ca | |
| Tadpole Olfactory Epithelium | Ranacyclin-Cc | uvic.ca | |
| Tadpole Tail Fin | Ranacyclin-Cc | uvic.ca | |
| Adult Harderian Gland | Ranacyclin-CBa | bioone.org |
Post-Translational Processing Pathways and Enzymes Involved
The conversion of the inactive precursor protein into a functional, mature Ranacyclin-B-AL1 involves a series of enzymatic steps known as post-translational modifications. These modifications are crucial for the peptide's biological activity and stability. asm.orgaptamergroup.com
A key event in this pathway is the proteolytic cleavage of the precursor protein. The mature peptide sequence is typically flanked by a specific processing site, often a pair of basic amino acid residues such as lysine-arginine (-K-R-). nih.govresearchgate.net This site is recognized by proprotein convertases, a family of enzymes that cleave the precursor to release the mature peptide from the signal and spacer regions. uvic.ca
The biosynthesis of ranacyclins, like other non-ribosomally synthesized peptides, can involve several modifications that enhance their stability and activity. asm.orgnih.gov The cyclic structure of ranacyclins is formed by the creation of an intramolecular disulfide bond between two cysteine residues within the mature peptide sequence, a process that is also a post-translational modification. vulcanchem.com
Comparative Genomics and Evolution of Ranacyclin Genes
The diversity of antimicrobial peptides found in frogs is a product of dynamic evolutionary processes, primarily driven by gene duplication and positive selection. nih.gov Comparative genomic studies provide a framework for understanding the evolution of the ranacyclin gene family. researchgate.net
The evolution of AMPs in frogs appears to be a response to the selective pressures exerted by a wide array of pathogens in their environment. nih.gov The analysis of AMP genes from leopard frogs (Rana) has shown that a single frog's genome can contain multiple homologous copies of these genes. nih.gov This indicates that recurrent gene duplication events have led to the expansion of the AMP gene family, providing the raw material for evolutionary innovation.
Furthermore, these duplicated genes often show an excess of nonsynonymous nucleotide substitutions compared to synonymous substitutions. This is a hallmark of positive selection, suggesting that there is strong evolutionary pressure for these peptides to change and adapt, likely to counter evolving pathogens. nih.gov The result is a diverse arsenal (B13267) of AMPs within a single species, with each peptide potentially having a slightly different spectrum of activity. nih.govcapes.gov.br
Allelic variation at individual AMP loci, however, has been found to be relatively low, suggesting that recent positive selective sweeps have occurred, rather than the long-term maintenance of diverse alleles through balancing selection. nih.gov Therefore, the primary mechanism for generating AMP diversity in frogs seems to be the duplication of gene loci followed by rapid divergence under positive selection. nih.gov The ranacyclin gene family, including the gene for this compound, is likely to have evolved through these same processes, contributing to the complex and effective chemical defense system of amphibians.
Biochemical and Biological Activities of Ranacyclin B Al1 in Vitro and Pre Clinical Models
Enzyme Inhibitory Activity Assessment
Quantitative Analysis of Trypsin Inhibitory Potency (Ki determination)
Ranacyclin-B-AL1 has been identified as a weak inhibitor of the enzyme trypsin. nih.gov In comparative studies with other Bowman-Birk-like trypsin inhibitors derived from frogs, its inhibitory activity was determined to be in the order of 10⁻⁴ M. This level of potency is considered significantly lower than that of other related ranacyclins, such as Ranacyclin B3, -B5, and -B-RL1, which exhibit trypsin-inhibitory abilities with a much lower Ki (dissociation constant) in the nanomolar (10⁻⁸ M) range. nih.gov
The inhibitory constant (Ki) provides a measure of the potency of an inhibitor, where a smaller Ki value indicates a stronger binding affinity to the target enzyme. The relatively high Ki value for this compound suggests a comparatively weaker interaction with trypsin. nih.gov
Specificity and Selectivity against Other Proteases (e.g., Chymotrypsin (B1334515), Tryptase, Elastase)
Detailed studies on the specificity and selectivity of this compound against a broad panel of proteases are not extensively documented in the available scientific literature. However, research on structurally related peptides provides some context. For instance, the novel trypsin inhibitor-like cysteine-rich peptide LL-TIL, which is compared with the ranacyclin family, was tested against several other proteases. rhhz.net This related peptide did not show inhibitory activity against the hydrolysis of synthetic chromogenic substrates by chymotrypsin or elastase. nih.govrhhz.net Information regarding the direct activity of this compound against tryptase is not available in the reviewed sources.
Kinetic Mechanisms of Enzyme Inhibition
The specific kinetic mechanisms detailing how this compound inhibits trypsin have not been fully elucidated in the available research. Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) requires dedicated kinetic studies, and this information for this compound is not presently available.
Antimicrobial Activity Studies
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations against Diverse Bacterial Strains (Gram-positive and Gram-negative)
This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for specific strains. The peptide shows activity against Staphylococcus aureus with an MIC of 51 µM and against Bacillus subtilis with an MIC of 26 µM.
Conversely, specific MIC values for this compound against Gram-negative bacterial strains have not been reported in the reviewed literature. Furthermore, data regarding the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is not available for either Gram-positive or Gram-negative bacteria.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 51 |
Antifungal Activity Assessment
While antimicrobial peptides isolated from frog skin are often noted for their broad-spectrum activity, which can include antifungal properties, specific data on the antifungal activity of this compound is limited. imrpress.com Studies determining the MIC of this compound against common fungal pathogens, such as Candida albicans, have not been reported in the available scientific literature. Research on some related trypsin inhibitor-like peptides has shown no antifungal activity against C. albicans. rhhz.net
Synergistic Effects with Established Antibiotics
The combination of antimicrobial peptides (AMPs) with conventional antibiotics is a promising strategy to combat the rise of antibiotic-resistant bacteria. frontiersin.org This approach often results in synergistic activity, where the combined effect of the two agents is greater than the sum of their individual effects. The mechanisms underlying this synergy are multifaceted and can include increased permeability of the bacterial membrane by the AMP, which facilitates the entry of the antibiotic, disruption of biofilms, and direct potentiation of the antibiotic's efficacy. frontiersin.org While direct studies on this compound are not available in the provided search results, the ranacyclin family of peptides, as antimicrobial agents, are candidates for such synergistic interactions. nih.gov
The general principle of synergy involves the AMP compromising the bacterial cell envelope, thereby lowering the concentration of a conventional antibiotic required to exert its bactericidal or bacteriostatic effect. frontiersin.org For instance, studies on other AMPs have demonstrated enhanced activity of antibiotics like ciprofloxacin, meropenem, erythromycin, and colistin (B93849) when used in combination with a peptide. frontiersin.org This potentiation can help overcome existing resistance mechanisms and reduce the effective dose of the antibiotic, potentially minimizing side effects. imrpress.com The investigation of such combinations is a critical step in the development of new therapeutic strategies against multidrug-resistant pathogens. frontiersin.orgresearchgate.net
Table 1: Illustrative Examples of Synergistic Effects of Antimicrobial Peptides with Conventional Antibiotics
This table is based on general findings for antimicrobial peptides and does not represent specific data for this compound.
| Antimicrobial Peptide (AMP) Class | Antibiotic | Target Organism | Observed Effect |
| General Cationic Peptides | Ciprofloxacin | Burkholderia cepacia complex | Enhanced anti-biofilm activity. frontiersin.org |
| Synthetic Peptides | Meropenem, Erythromycin | Subcutaneous Abscess Model | Significant reduction in infection. frontiersin.org |
| Colistin (an AMP) | Azithromycin | Multidrug-resistant Gram-negative bacteria | Significant bactericidal activity. frontiersin.org |
| Cationic Micelle (L/D2) | Imipenem, Meropenem | Acinetobacter baumannii | Dramatically increased bactericidal capacity at lower concentrations. imrpress.com |
Investigation of Other Potential Bioactivities in Relevant In Vitro or Non-Human Ex Vivo Systems
Beyond their direct antimicrobial actions, many antimicrobial peptides derived from amphibians exhibit a range of other biological activities, including immunomodulatory and cell signaling effects. bioone.orgminams.edu.pk These multifunctional properties are a key area of research, as they suggest that peptides like those in the ranacyclin family could play a role in the host's innate immune response beyond simply killing microbes. bioone.org
Research on peptides structurally related to the ranacyclin family has revealed several such activities. For example, some amphibian-derived peptides have been shown to induce mast cell degranulation without causing cytotoxicity, a process that releases mediators involved in the inflammatory response. bioone.org Other related peptides, such as pLR and pYR, have demonstrated immunomodulatory properties by suppressing the early development of granulocyte macrophage colonies from bone marrow stem cells. nih.gov Furthermore, some members of the broader ranacyclin and related peptide families have been reported to possess antioxidant activities, with the ability to scavenge free radicals. nih.gov These findings suggest that the biological role of these peptides is complex, potentially involving modulation of the host's immune and inflammatory pathways. nih.govnih.gov
Table 2: Potential Bioactivities of Amphibian-Derived Peptides (Illustrative Examples)
This table is based on findings for peptides related to the ranacyclin family and does not represent specific data for this compound.
| Peptide/Peptide Family | Bioactivity | In Vitro/Ex Vivo System | Finding |
| Catesbeianalectin | Mast Cell Degranulation | Mouse-derived mastocytoma cell line (P-815) | Induced degranulation without cytotoxic effects. bioone.org |
| pLR, pYR | Immunomodulation | Bone marrow stem cells | Suppressed early development of granulocyte macrophage colonies. nih.gov |
| Ranacyclin-HB1 | Antioxidant Activity | Not specified | Demonstrated ability to scavenge free radicals rapidly. nih.gov |
| ZDPI | Anti-platelet Aggregation | Not specified | Inhibited the aggregation of platelets. nih.gov |
Mechanisms of Action at the Molecular and Cellular Level
Molecular Target Identification and Validation for Protease Inhibition
Ranacyclin-B-AL1 is recognized as a trypsin inhibitor-like cysteine-rich peptide. nih.gov Its primary molecular function involves the inhibition of proteases, specifically trypsin. The potency of this inhibition varies significantly when compared to other peptides in the same family. This compound itself demonstrates weak trypsin-inhibitory activity, with a reported inhibition constant (Ki) of 10⁻⁴ M. nih.gov This is considerably weaker than other related peptides, such as Ranacyclin-B-RN1, -B-RN2, and -B-LK2, which have a Ki in the order of 10⁻⁶ M. nih.gov
The biological role of such protease inhibitors in amphibian skin is thought to follow two main hypotheses. One theory suggests they modulate endogenous proteases involved in the processing and degradation of other skin peptides, preventing their premature breakdown. nih.gov The second hypothesis posits that they act as a defense mechanism by inhibiting extracellular proteases produced by invading microorganisms. nih.gov
| Peptide | Inhibition Constant (Ki) | Source/Reference |
|---|---|---|
| This compound | 10⁻⁴ M (Weak) | nih.gov |
| Ranacyclin-T | 116 nM | researchgate.net |
| Ranacyclin-NF (RNF) | 447 nM | nih.govresearchgate.net |
| Ranacyclin-B3, -B5, -B-RL1 | 10⁻⁸ M (Order of) | nih.gov |
| Ranacyclin-B-RN1, -B-RN2, -B-RN6, -B-LK1, -B-LK2 | 10⁻⁶ M (Order of) | nih.gov |
| LL-TIL | 16.52 µM | nih.gov |
The interaction between Bowman-Birk type inhibitors, a family to which some ranacyclins belong, and their target proteases is primarily governed by a specific reactive site within a protease-binding loop. nih.govmdpi.com According to the Schechter and Berger nomenclature, this interaction involves the P1-P1' scissile peptide bond of the inhibitor binding to the corresponding S1 and S1' subsites of the enzyme. mdpi.com The specificity of the inhibition is largely determined by the amino acid residue at the P1 position. mdpi.com
In the context of protease inhibition, the "receptor" is the target enzyme itself. This compound interacts with trypsin, although with weak affinity. nih.gov The interaction for this class of peptides is not just limited to a single point but involves the broader binding loop and adjacent residues, as noted with Ranacyclin-NF. researchgate.net More potent members of the ranacyclin family, such as Ranacyclin-T, exhibit stronger binding to trypsin, as evidenced by a lower Ki value of 116 nM. researchgate.net The interaction is highly specific; for instance, Ranacyclin-NF and its analogues show inhibitory activity against trypsin and tryptase but not against chymotrypsin (B1334515). nih.gov
Binding Site Characterization (e.g., Protease-binding loop analysis)
Cellular Mechanisms of Antimicrobial Action
While some ranacyclins like RNF show negligible direct antimicrobial activity, the ranacyclin family as a whole includes peptides with potent antimicrobial and antifungal properties. researchgate.netnih.gov These peptides can kill a wide range of bacteria, fungi, and protozoa. imrpress.com Their mechanism often involves direct interaction with the microbial cell membrane and can also include interference with intracellular processes. imrpress.commdpi.com
Members of the ranacyclin family exhibit distinct properties that differentiate them from many other antimicrobial peptides. nih.gov Research on ranacyclins E and T reveals that they bind effectively to both zwitterionic (neutral) and negatively charged membranes. nih.gov This binding is followed by the insertion of the peptide into the hydrophobic core of the membrane. nih.gov This process leads to membrane permeabilization, allowing the efflux of cytoplasmic contents and ultimately causing cell death. nih.govnih.gov The ability of these peptides to interact with and permeabilize the cell membrane is a key feature of their antimicrobial action. mdpi.comresearchgate.netmdpi.com
| Property | Finding | Method of Analysis | Source/Reference |
|---|---|---|---|
| Membrane Binding | Binds to both zwitterionic and negatively charged membranes. | Tryptophan fluorescence, Surface Plasmon Resonance (SPR) | nih.gov |
| Membrane Insertion | Inserts into the hydrophobic core of the membrane. | SPR, ATR-FTIR | nih.gov |
| Secondary Structure in Membrane | Adopts a significant portion of random coil structure (50-70%). | ATR-FTIR, CD spectroscopy | nih.gov |
Beyond direct membrane disruption, antimicrobial peptides can exert their effects by entering the cell and interfering with essential intracellular processes. imrpress.comnih.gov While specific intracellular targets for this compound have not been identified, related cationic peptides are known to influence a variety of bacterial functions. researchgate.net These can include the inhibition of macromolecular synthesis (such as DNA, RNA, and protein synthesis), interference with cell wall formation, and disruption of cell division. nih.govresearchgate.netuni-augsburg.de For example, some proline-rich peptides are known to inhibit protein synthesis by binding to heat-shock proteins or the ribosome. nih.govminams.edu.pk This multi-faceted approach, combining membrane permeabilization with the disruption of key intracellular functions, makes it difficult for bacteria to develop resistance. imrpress.comresearchgate.net
Pore Formation Analysis using Advanced Microscopy (e.g., TEM)
Mechanistic Insights into Synergistic Potentiation of Antibiotics
The exploration of synergistic relationships between antimicrobial peptides (AMPs) and conventional antibiotics is a promising frontier in combating the rise of antibiotic-resistant bacteria. While direct and extensive research on the synergistic capabilities of this compound is not yet available in published literature, insights can be drawn from the broader ranacyclin family and the general mechanisms of action of AMPs. These peptides are known to interact with and permeabilize bacterial membranes, a key feature that can lead to synergistic outcomes with other antimicrobial agents. rhhz.net
The primary proposed mechanism for synergy involves the disruption of the bacterial cell membrane by the ranacyclin peptide. rhhz.net This action can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets in concentrations that might not be achievable when the antibiotic is used alone. This enhanced uptake can effectively lower the minimum inhibitory concentration (MIC) of the antibiotic, thereby restoring its efficacy against resistant strains.
Another potential mechanism is the disruption of biofilms. Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. AMPs, including those in the ranacyclin family, can break down this matrix, exposing the embedded bacteria to the action of antibiotics.
Furthermore, some AMPs can directly interfere with bacterial resistance mechanisms, such as efflux pumps. While this has not been specifically documented for this compound, it remains a plausible mechanism of synergistic action.
Research on a related compound, Ranacyclin-NF, has provided concrete, albeit additive rather than purely synergistic, data. When combined with the antibiotic Gentamicin against Methicillin-resistant Staphylococcus aureus (MRSA), Ranacyclin-NF was able to reduce the MIC of Gentamicin. This demonstrates the potential of ranacyclins to enhance the activity of conventional antibiotics. The study calculated the Fractional Inhibitory Concentration (FIC) index, a measure used to assess the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 typically indicates synergy, between 0.5 and 1.0 suggests an additive effect, between 1.0 and 4.0 indicates indifference, and > 4.0 suggests antagonism. In the case of Ranacyclin-NF and Gentamicin, the FIC index was between 0.5 and 1, indicating an additive effect.
Research Findings on a Related Ranacyclin
A study on Ranacyclin-NF, a Bowman-Birk type protease inhibitor from the frog Pelophylax nigromaculatus, investigated its ability to potentiate the activity of Gentamicin against MRSA. The findings are summarized in the table below.
| Compound Combination | Organism | MIC of Gentamicin Alone (µM) | MIC of Gentamicin in Combination (µM) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Ranacyclin-NF + Gentamicin | MRSA | 2 | 1 | 0.5 < ΣFIC ≤ 1 | Additive Effect |
Data from a study on Ranacyclin-NF, a related compound to this compound.
This data, while not specific to this compound, underscores the potential for members of the ranacyclin family to work in concert with traditional antibiotics to combat resistant pathogens. Further research is needed to specifically elucidate the synergistic mechanisms and potential of this compound in combination therapies. Another member of this peptide family, this compound, has been noted for its weak trypsin-inhibitory activity.
Structure Activity Relationship Sar Studies and Analog Design
Rational Design of Ranacyclin-B-AL1 Analogues
The rational design of analogues of ranacyclin peptides, including those related to this compound, aims to enhance their therapeutic potential by improving efficacy, stability, and selectivity while minimizing toxicity. dntb.gov.uamdpi.com This is often achieved through targeted amino acid substitutions, truncations, and modifications of the peptide's cyclic nature. nih.govnih.gov
Amino acid substitution scanning is a powerful technique to probe the contribution of individual residues to a peptide's function. mdpi.com This involves systematically replacing each amino acid with another, commonly alanine, to identify critical residues for activity and selectivity. mdpi.commdpi.com
In a study on the related Bowman-Birk type inhibitor, Ranacyclin-NF (RNF), two analogues, RNF1 and RNF3L, were designed to investigate structure-activity relationships. dntb.gov.uanih.govnih.govresearchgate.net These design choices were based on features from other related peptides, ORB and ranacyclin-T. The results indicated that residues outside the primary trypsin inhibitory loop (TIL) play a significant role in modulating the efficacy of trypsin inhibitory activity. dntb.gov.uanih.govnih.govresearchgate.net
For instance, the substitution of specific amino acids in RNF led to analogues with altered trypsin inhibitory activity. RNF exhibited a Ki of 447 nM, while its analogue RNF1 had a lower inhibitory potency with a Ki of 1.3 µM. nih.gov Conversely, the analogue RNF3L showed the strongest trypsin inhibitory activity with a Ki of 0.201 µM. nih.gov These findings underscore that even minor changes in the amino acid sequence outside the active site can significantly impact bioactivity. nih.gov
| Peptide | Sequence | Ki (µM) for Trypsin Inhibition |
| Ranacyclin-NF (RNF) | GAPRGCWTKSYPPQPCF-NH2 | 0.447 nih.gov |
| Ranacyclin-NF1 (RNF1) | [Sequence not provided] | 1.3 nih.gov |
| Ranacyclin-NF3L (RNF3L) | [Sequence not provided] | 0.201 nih.gov |
| Ranacyclin-T | GALRGCWTKSYPPKPCK-NH2 | 0.116 researchgate.netresearchgate.net |
| This compound | [Sequence not provided] | 100 nih.gov |
This table presents the inhibitory constant (Ki) of various ranacyclin peptides against trypsin. A lower Ki value indicates stronger inhibition.
Deletion and truncation studies involve removing amino acids from the N-terminus, C-terminus, or internal regions of a peptide to identify the minimal sequence required for activity and to understand the function of different domains. vumc.nlnih.gov For some antimicrobial peptides, truncation can lead to enhanced activity and reduced toxicity. nih.gov In the case of thrombocidin-1, a two-amino acid C-terminal deletion is crucial for its antimicrobial activity. vumc.nl However, for other peptides, removal of terminal regions can lead to a complete loss of activity. researchgate.net
While specific deletion or truncation studies on this compound are not extensively documented, research on other peptides with similar structural motifs, such as the "Rana-box" found in brevinin peptides, suggests that the C-terminal cyclic structure is often critical for antimicrobial activity. nih.gov
Many naturally occurring peptides, including ranacyclins, are cyclic. nih.govcapes.gov.brfrontiersin.org This cyclization can be head-to-tail, side-chain to side-chain, or side-chain to backbone. frontiersin.org Cyclization generally enhances peptide stability and resistance to proteases. nih.govmdpi.com
Studies on anuran trypsin inhibitory peptides have shown that while cyclization improves stability, it can be associated with a decrease in antimicrobial activity. nih.govasm.org For example, the linear form of the peptide pYR was found to be more potent against S. aureus than its cyclic counterpart. nih.gov Similarly, the linearization of other cyclic peptides has been shown to maintain structure but can eliminate hemolytic activity. mdpi.com The effect of cyclization can be complex; for some synthetic peptides, cyclization has been shown to enhance antibacterial efficacy. nih.gov The linearity of a peptide is not always essential for disrupting the target membrane, but it can be crucial for the peptide to reach the membrane in the first place. frontiersin.org
| Peptide Form | Effect on Stability | Effect on Antimicrobial Activity |
| Cyclic | Increased | Generally Decreased nih.govasm.org |
| Linear | Decreased | Generally Increased or Maintained nih.gov |
This table summarizes the general effects of cyclization and linearization on the properties of ranacyclin-like peptides.
Impact of Specific Residues on Bioactivity and Selectivity
Role of Cysteine Residues and Disulfide Bonds
Cysteine residues and the disulfide bonds they form are critical for the structure and function of many peptides. creative-proteomics.comfrontiersin.org These covalent bonds provide significant conformational stability to the peptide, which is often essential for its biological activity. creative-proteomics.comnih.gov The disulfide bridge in ranacyclins creates a characteristic loop structure. dntb.gov.ua
Studies on other cysteine-rich peptides have demonstrated that the precise configuration of disulfide bridges is important for their full activity. nih.gov Replacement of cysteines with serines, which cannot form disulfide bonds, or altering the connectivity of the disulfide bridges can lead to a significant reduction in activity. nih.gov The disulfide bond is often essential for maintaining the three-dimensional structure required for interaction with the target, and its disruption can lead to a loss of stability and function. nih.gov
Influence of Hydrophobicity and Cationicity on Membrane Interaction
The interaction of antimicrobial peptides with cell membranes is a key step in their mechanism of action and is heavily influenced by their hydrophobicity and net positive charge (cationicity). researchgate.netresearchgate.netimrpress.com
Cationicity: A net positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). researchgate.netjmb.or.kr This interaction is a prerequisite for subsequent membrane disruption.
Hydrophobicity: The hydrophobic character of the peptide drives its insertion into the nonpolar core of the lipid bilayer. nih.govcapes.gov.br An appropriate balance between hydrophobicity and cationicity is crucial for selective toxicity towards microbial cells over host cells. researchgate.net Peptides with high hydrophobicity may exhibit increased antimicrobial potency but can also have higher toxicity towards mammalian cells. researchgate.net
In the ranacyclin family, variations in these properties contribute to their differing spectra of activity. nih.govcapes.gov.br For example, Ranacyclin-T, which has a higher net positive charge than Ranacyclin-NF, also exhibits stronger trypsin inhibitory activity. researchgate.netresearchgate.net The rational design of peptide analogs often involves modulating these two parameters to optimize the balance between antimicrobial efficacy and host cell toxicity. mdpi.comresearchgate.net
| Physicochemical Property | Role in Membrane Interaction | Impact on Bioactivity |
| Cationicity | Initial electrostatic attraction to negatively charged bacterial membranes. researchgate.netjmb.or.kr | Higher positive charge often correlates with increased antimicrobial activity. researchgate.net |
| Hydrophobicity | Insertion into the hydrophobic core of the lipid bilayer. nih.govcapes.gov.br | A balanced hydrophobicity is crucial for membrane disruption and selectivity. researchgate.net |
This table outlines the influence of cationicity and hydrophobicity on the membrane interaction and bioactivity of antimicrobial peptides.
Computational Design of Novel Peptide Scaffolds with Enhanced Properties
Computational methods are powerful tools for the rational design of new peptide-based molecules, allowing for the exploration of sequence and structure variations to enhance biological activity and specificity. frontiersin.org While specific computational design studies originating from this compound are not documented, the principles have been successfully applied to other members of the ranacyclin family, providing a clear blueprint for future research.
A pertinent example is the study of ranacyclin-NF (RNF), a Bowman-Birk type protease inhibitor. mdpi.com Based on the structural features of RNF and another related peptide, ranacyclin-T, researchers designed two novel analogs, ranacyclin-NF1 (RNF1) and ranacyclin-NF3L (RNF3L), to investigate the structure-activity relationships. mdpi.comnih.gov This work demonstrated that residues located outside the conserved trypsin inhibitory loop (TIL) can significantly influence the peptide's inhibitory potency. mdpi.comresearchgate.net
The design of RNF3L involved substituting a proline residue at the third position with leucine, based on the structure of ranacyclin-T, to study how such changes impact activity. nih.gov Bioactivity assays confirmed that these rational modifications had a direct effect on function. RNF3L exhibited the strongest trypsin inhibitory activity, being more potent than the original RNF peptide, while RNF1 showed reduced activity. mdpi.com This highlights how computational and comparative approaches can successfully generate novel peptide scaffolds with enhanced properties.
These findings establish a clear methodology that could be applied to this compound. Given its weak intrinsic trypsin-inhibitory activity, its scaffold represents a starting point for optimization. mdpi.com By using computational modeling to predict the structural impact of amino acid substitutions, new analogs could be designed. These in silico models would guide the synthesis of select candidates with a higher probability of exhibiting enhanced inhibitory efficacy or even novel functionalities. General computational tools, including machine learning algorithms and molecular dynamics simulations, are increasingly being used to accelerate the discovery and optimization of such peptide drug candidates. frontiersin.org
Interactive Data Table: Activity of Ranacyclin-NF Analogs
The following table summarizes the results from the bioactivity assessment of Ranacyclin-NF and its computationally designed analogs, demonstrating the impact of structural modifications on trypsin inhibitory activity.
| Peptide | Sequence Modification from RNF | Trypsin Inhibitory Constant (Ki) | Relative Activity |
| Ranacyclin-NF (RNF) | Native Peptide | 0.447 µM | Baseline |
| Ranacyclin-NF1 (RNF1) | C-terminal amidation | 1.3 µM | Lower |
| Ranacyclin-NF3L (RNF3L) | Proline to Leucine substitution at position 3 | 0.201 µM | Higher |
| Data sourced from reference mdpi.com. |
Advanced Research Methodologies and Computational Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide indispensable tools for investigating the structural and energetic properties of peptides at an atomic level. For a cyclic peptide such as Ranacyclin-B-AL1, these methods can elucidate conformational dynamics, interaction mechanisms, and structure-function relationships that are difficult to capture through experimental means alone.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and energy of molecules from first principles, without reliance on empirical parameters. uit.no These calculations are fundamental for understanding the intrinsic properties of a peptide.
For a peptide like this compound, these calculations can determine:
Geometric Optimization: Predicting the most stable three-dimensional structure by finding the lowest energy conformation.
Electronic Properties: Mapping the electron density, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO), which are crucial for reactivity and intermolecular interactions.
Vibrational Frequencies: Calculating theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to confirm structural assignments. uit.no
While specific ab initio or DFT studies focused exclusively on this compound are not prominent in publicly accessible literature, the methodologies are well-established for cyclic peptides. conicet.gov.arptfarm.pl Such studies would typically involve calculating the energy of various conformers to identify the global minimum energy structure and the energy barriers between different folded states. conicet.gov.ar
Table 1: Illustrative Energetic Properties Obtainable from DFT Calculations for a Cyclic Peptide This table is a hypothetical representation of data that could be generated for this compound using DFT methods.
| Calculated Property | Hypothetical Value | Significance |
| Ground State Energy | -X Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |
| HOMO-LUMO Gap | Y eV | Indicates the chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | Z Debye | Reflects the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
| Conformational Energy Barrier | W kcal/mol | The energy required to transition between two stable conformations, indicating molecular flexibility. conicet.gov.ar |
Molecular Dynamics (MD) Simulations for Protein-Peptide Interactions and Membrane Dynamics
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed view of its dynamic motions and interactions. nih.gov For this compound, MD simulations are critical for understanding its biological mechanisms, particularly its interactions with bacterial membranes and potential protein targets.
Protein-Peptide Interactions: Research on related ranacyclins shows they can act as protease inhibitors. researchgate.netmdpi.com this compound has been documented to possess weak trypsin-inhibitory activity, with an inhibitory constant (Ki) of 10⁻⁴ M. rhhz.net MD simulations could model the binding of this compound to the active site of trypsin, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. Such simulations can help rationalize its inhibitory constant and guide the design of more potent analogues. nih.gov
Membrane Dynamics: As an antimicrobial peptide, the primary mode of action for this compound likely involves perturbation of bacterial cell membranes. nih.gov MD simulations can model the peptide's approach, binding, and insertion into lipid bilayers that mimic bacterial membranes. These simulations can reveal:
How the peptide disrupts lipid packing.
The potential formation of pores or channels.
The orientation and depth of peptide insertion into the membrane.
While specific MD studies on this compound are not widely published, the methodology has been applied to other ranacyclins and antimicrobial peptides to elucidate their membrane-disrupting mechanisms. acs.org
Homology Modeling and De Novo Structure Prediction
Determining the three-dimensional structure of a peptide is essential for understanding its function. When an experimental structure (from NMR or X-ray crystallography) is unavailable, computational methods like homology modeling and de novo prediction are employed.
Homology Modeling: This method builds a 3D model of a target peptide based on the known experimental structure of a related homologous peptide (a "template"). karishmakaushiklab.com The ranacyclin family shares a conserved loop region, making homology modeling a viable approach. acs.orgacs.org For instance, the structure of a known ranacyclin could serve as a template to model this compound. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.
De Novo Structure Prediction: When no suitable templates are available, de novo (or ab initio) methods predict the structure from the amino acid sequence alone. oup.com These methods, such as PEP-FOLD or Rosetta, use physics-based energy functions and conformational sampling to find the most likely low-energy structures. nih.gov Given that this compound is a relatively small, cyclic peptide, de novo prediction is a computationally feasible and powerful approach to determine its 3D fold. oup.com
High-Throughput Screening (HTS) Methodologies for Peptide Libraries
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. In the context of peptides, HTS is used to screen vast peptide libraries to discover new drug leads. nibn.co.il These libraries can be synthetic or derived from natural sources.
While this compound is a naturally occurring peptide isolated from frog skin, HTS methodologies are central to modern peptide discovery and optimization. imrpress.com For example, a library of ranacyclin analogues could be synthesized with variations in amino acid sequence. This library could then be screened using HTS to identify variants with:
Enhanced antimicrobial potency.
Increased selectivity for bacterial vs. mammalian cells.
Improved stability against protease degradation.
Assays used in HTS for antimicrobial peptides often involve measuring bacterial growth inhibition, membrane permeabilization using fluorescent dyes, or binding affinity to a specific molecular target.
Advanced Analytical Techniques for Research Quantification and Characterization
Precise analytical methods are required to confirm the identity, purity, and quantity of peptides in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for peptide analysis. chromatographytoday.com It combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. researchgate.net
This technique is essential for:
Identification: Confirming the presence of this compound in a complex mixture, such as raw frog skin secretion, by matching its retention time and exact molecular mass. A search of peptide databases confirms the sequence of this compound as AAFRGCWTKNYSPKPCL. bgimarine.com
Sequencing: Tandem mass spectrometry (MS/MS) fragments the peptide and analyzes the masses of the fragments. This fragmentation pattern provides sequence information that can confirm the amino acid order (de novo sequencing) or verify a known sequence. mdpi.com
Quantification: By measuring the peak area of the peptide in the chromatogram, LC-MS can accurately quantify its concentration in a sample, even at very low levels. nih.gov
Table 2: Known Properties and Identifiers for this compound
| Property | Value / Description | Source |
| Amino Acid Sequence | AAFRGCWTKNYSPKPCL | bgimarine.com |
| Molecular Feature | Cyclic via single disulfide bond | bgimarine.com |
| Biological Activity | Antibacterial, Anti-Gram+, Antimicrobial | karishmakaushiklab.com |
| Specific Activity | Weak Trypsin Inhibitor (Ki = 10⁻⁴ M) | rhhz.net |
| Origin | Amphibian (Frog) Skin Secretion | imrpress.combgimarine.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to monitor molecular interactions in real-time. nih.govresearchgate.net This method is particularly valuable for studying the binding of antimicrobial peptides to model lipid membranes, which mimic the cell membranes of target pathogens. nih.govnih.gov The core principle of SPR involves detecting changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing a detailed view of the interaction kinetics. affiniteinstruments.com
In a typical SPR experiment to study a peptide like this compound, a lipid bilayer mimicking a bacterial or mammalian cell membrane is immobilized on a sensor chip. nih.govresearchgate.net The peptide is then flowed over this surface, and the binding is measured in real-time. The resulting data, presented as a sensorgram, plots the response units (proportional to the bound mass) against time. affiniteinstruments.com This sensorgram can be divided into distinct phases: baseline, association, steady-state, and dissociation, each providing valuable information about the interaction. affiniteinstruments.com
From the sensorgram, key kinetic parameters can be derived:
Association rate constant (k_on): Describes the rate at which the peptide binds to the membrane.
Dissociation rate constant (k_off): Describes the rate at which the peptide detaches from the membrane.
Equilibrium dissociation constant (K_D): Calculated as the ratio of k_off to k_on, this value represents the affinity of the peptide for the membrane, with lower values indicating a stronger interaction.
While specific kinetic and thermodynamic data for this compound are not publicly available, studies on the broader ranacyclin family demonstrate the utility of SPR. For instance, research on ranacyclins E and T showed that they bind to both negatively charged and zwitterionic membranes. capes.gov.br SPR has been used to reveal that these peptides not only bind to the membrane surface but also insert into the hydrophobic core, a critical step in their presumed mechanism of forming transmembrane pores. capes.gov.br
By conducting SPR experiments at various temperatures, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of binding can be determined. mdpi.comnih.gov This information provides deeper insight into the forces driving the interaction, such as hydrophobic effects or electrostatic interactions. Such thermodynamic and kinetic analyses are crucial strategic tools in the rational design of new therapeutic agents based on natural peptides like ranacyclins. nih.gov
Table 1: Key Kinetic and Thermodynamic Parameters Obtainable from SPR
| Parameter | Description | Significance |
|---|---|---|
| k_on (M⁻¹s⁻¹) | Association Rate Constant | Measures how quickly the peptide binds to its target. |
| k_off (s⁻¹) | Dissociation Rate Constant | Measures how quickly the peptide dissociates from its target. |
| K_D (M) | Equilibrium Dissociation Constant | Indicates the binding affinity; a lower K_D means higher affinity. |
| ΔH (kJ/mol) | Enthalpy Change | Describes the heat change during binding, indicating the type of bonds formed. |
| ΔS (J/mol·K) | Entropy Change | Reflects the change in disorder of the system upon binding. |
| ΔG (kJ/mol) | Gibbs Free Energy Change | Determines the spontaneity of the binding reaction. |
Bioinformatic Approaches for Peptide Discovery and Functional Annotation
The discovery and characterization of novel antimicrobial peptides like this compound are heavily reliant on bioinformatic approaches. These computational methods enable the rapid identification of potential AMPs from vast biological datasets and provide predictions about their function. mdpi.comnih.govnih.gov
The journey of discovering a ranacyclin peptide often begins with the creation of a cDNA library from the skin secretions of a frog species, in the case of this compound, Amolops loloensis. nih.govnih.gov The mRNA from the frog's skin is extracted, reverse transcribed into complementary DNA (cDNA), and then cloned into vectors to create a library. nih.govnih.gov This library is then sequenced, generating a large amount of genetic data.
Bioinformatic tools are then employed to mine this data for sequences that encode potential antimicrobial peptides. A common first step is to use BLAST (Basic Local Alignment Search Tool) to compare the translated sequences from the cDNA library against established protein and peptide databases. mdpi.com Homology searches against databases like the Antimicrobial Peptide Database (APD), DRAMP, and dbAMP can identify sequences with similarities to known AMP families, such as the ranacyclins. oup.comnih.gov The ranacyclin family itself is recognized in databases like InterPro and CAMP R4.
Once a candidate sequence is identified, various bioinformatic tools are used for its functional annotation. This process involves predicting the physicochemical properties and potential biological activities of the peptide. Key predicted parameters for this compound would include:
Structural Features: Prediction of secondary structures (e.g., α-helices, β-sheets) and the presence of conserved motifs, such as the disulfide bridge found in ranacyclins. vulcanchem.com
Functional Prediction: Various machine learning-based tools and algorithms can predict the likelihood that a peptide is antimicrobial and even its spectrum of activity (e.g., anti-Gram-positive, anti-Gram-negative). oup.commdpi.comacs.org These tools are often trained on the extensive data available in AMP databases. mdpi.com
For example, the discovery of Ranacyclin-NF involved "shotgun" cloning from a cDNA library, followed by sequence analysis using BLAST to identify it as a member of the ranacyclin family. mdpi.com Similarly, the identification of a ranacyclin-like peptide from Amolops loloensis involved cloning a cDNA library and using BLAST searches, which placed the novel peptide in the ranacyclin family. nih.gov This systematic bioinformatic analysis of amphibian-derived peptides is a cornerstone of modern AMP discovery, allowing researchers to efficiently sift through immense sequence data to find promising new therapeutic candidates. nih.govnih.govmdpi.com
Table 2: Bioinformatic Tools and Databases in AMP Research
| Tool/Database | Function | Application in this compound Research |
|---|---|---|
| BLAST | Sequence similarity searching | Identifying homologous sequences to known ranacyclins in a cDNA library. mdpi.com |
| Antimicrobial Peptide Database (APD) | Curated database of AMPs | Comparing candidate sequences to known AMPs for classification and annotation. nih.gov |
| DRAMP | Database of antimicrobial peptides | Provides information on sequence, activity, and structure of known AMPs. |
| InterPro | Protein family and domain database | Identifying conserved domains, such as the Bowman-Birk trypsin inhibitory loop in ranacyclins. mdpi.com |
| Machine Learning Predictors | Activity and function prediction | Predicting the antimicrobial potential and target specificity of a novel sequence. oup.commdpi.com |
Potential Research Applications and Future Directions
Role of Ranacyclin-B-AL1 in Understanding Amphibian Innate Immunity
Amphibian skin is the first line of defense against a multitude of pathogens and physical threats in their environment. nih.gov The secretion of a diverse arsenal (B13267) of host-defense peptides, including this compound, is a cornerstone of their innate immune system. nih.govbohrium.com These peptides provide a rapid and potent response to microbial invasion. core.ac.uk The study of this compound and its counterparts within the ranacyclin family offers a window into the sophisticated chemical defense strategies of amphibians. bohrium.com
Investigating the expression and regulation of the gene encoding this compound in Amolops loloensis under different environmental or pathogenic stimuli can elucidate its specific role in the frog's immune response. For instance, understanding when and how the peptide is released can provide clues about the primary pathogens it targets in its natural habitat. Furthermore, the dual functionality of peptides like this compound, which can neutralize microorganisms and potentially modulate host physiological processes through protease inhibition, highlights the multi-pronged approach of amphibian innate immunity. mdpi.comresearchgate.net This contrasts with the more specialized roles of many immune molecules in other vertebrates, suggesting a highly efficient and compact defense system.
This compound as a Research Tool for Protease Biology
The presence of a Bowman-Birk type trypsin inhibitory loop within the structure of this compound makes it a valuable tool for studying proteases. researchgate.net Proteases are involved in a vast array of biological processes, and their dysregulation is implicated in numerous diseases. biorxiv.orgmdpi.com Specific and potent protease inhibitors are therefore essential for dissecting the roles of individual proteases in complex biological pathways. biorxiv.org
This compound, with its defined structure and inhibitory activity against trypsin, can be utilized in several ways:
Probing Enzyme-Substrate Interactions: By studying how this compound binds to and inhibits trypsin, researchers can gain a deeper understanding of the molecular determinants of protease-inhibitor recognition.
Investigating the Role of Trypsin in Physiological and Pathological Processes: The peptide can be used to block trypsin activity in in vitro and cell-based assays to explore the downstream consequences, helping to elucidate the function of this protease in specific contexts.
Developing New Protease Assays: The specific interaction between this compound and trypsin could be leveraged to design novel assays for detecting and quantifying trypsin activity.
The relatively small and stable structure of this compound, compared to larger protein inhibitors, makes it an attractive and manageable tool for these applications. researchgate.net
Development of Engineered Peptide Variants for Enhanced Activity or Stability in Pre-clinical Settings
The native structure of this compound serves as a promising scaffold for protein engineering to create variants with improved therapeutic potential. nih.gov Rational design approaches can be employed to modify the peptide's sequence to enhance specific properties. scispace.com
Key areas for engineering include:
Enhanced Antimicrobial Potency: Substitutions of specific amino acid residues could increase the peptide's net positive charge or amphipathicity, potentially leading to stronger interactions with and disruption of microbial membranes.
Altered Protease Specificity: The P1 residue in the Bowman-Birk inhibitory loop is a key determinant of protease specificity. researchgate.net Modifying this residue could shift the inhibitory activity of this compound towards other medically relevant proteases, such as those involved in inflammation or cancer. For example, substituting the lysine (B10760008) at the P1 position with phenylalanine has been shown to confer chymotrypsin (B1334515) inhibitory activity to a related peptide. scispace.com
Improved Stability: While naturally cyclic and disulfide-bonded, further modifications could be introduced to increase resistance to proteolytic degradation in a therapeutic context, thereby prolonging its half-life. researchgate.net
Reduced Cytotoxicity: Amino acid substitutions can also be made to decrease any potential toxicity to mammalian cells, improving the peptide's therapeutic index.
Such engineered variants would require thorough characterization of their activity and stability in pre-clinical models to assess their therapeutic promise. nih.govmdpi.com
Exploration of this compound as a Template for Novel Bioactive Compound Design
Beyond creating variants of the peptide itself, the three-dimensional structure of this compound can serve as a template for the design of novel small-molecule drugs or peptidomimetics. scispace.comnih.gov This approach aims to replicate the bioactive conformation of the peptide in a non-peptide chemical scaffold.
The advantages of this strategy include:
Improved Pharmacokinetic Properties: Small molecules generally exhibit better oral bioavailability and tissue penetration compared to peptides.
Lower Manufacturing Costs: The chemical synthesis of small molecules is often more straightforward and less expensive than peptide synthesis.
Enhanced Stability: Non-peptide structures are typically more resistant to enzymatic degradation.
By understanding the key structural features of this compound that are responsible for its antimicrobial and protease-inhibiting activities, medicinal chemists can design and synthesize new compounds that mimic these features. The trypsin inhibitory loop, in particular, has been identified as a promising drug template. scispace.com This could lead to the development of entirely new classes of antibiotics or protease inhibitors.
Integration of Omics Data (e.g., Peptidomics, Transcriptomics) for Holistic Understanding
A comprehensive understanding of this compound and its biological context can be achieved through the integration of various "omics" technologies. nih.gov
Peptidomics: This involves the large-scale study of peptides in a biological sample. Applying peptidomics to the skin secretions of Amolops loloensis can reveal the full diversity of peptides co-expressed with this compound. researchgate.net This can provide insights into potential synergistic interactions between different peptides in the frog's chemical defense arsenal.
Transcriptomics: By analyzing the complete set of RNA transcripts in the frog's skin glands, researchers can identify the genes encoding this compound and other defense peptides. nih.gov This allows for the deduction of the precursor protein structure and provides clues about the post-translational modifications involved in producing the mature peptide. nih.gov Transcriptomic analysis can also reveal how the expression of these peptide-encoding genes is regulated in response to different stimuli.
Genomics: Sequencing the genome of Amolops loloensis would provide the ultimate blueprint for its defense peptide repertoire, including the gene structure and organization of the ranacyclin family. nih.gov
By combining these omics datasets, researchers can build a holistic picture of how this compound is produced, regulated, and functions within the broader context of the frog's innate immune system. This integrated approach is a powerful engine for the discovery and characterization of novel bioactive peptides. nih.gov
Q & A
Q. How should conflicting results between computational predictions and experimental data for this compound be reconciled?
- Methodological Answer : Re-run molecular dynamics (MD) simulations with updated force fields (e.g., CHARMM36) and longer equilibration times. Validate docking predictions via alanine-scanning mutagenesis. Cross-check in silico data with experimental binding assays (SPR/ITC) to identify discrepancies in solvent accessibility or allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
